- Tunable dendritic ligands of chiral 1,2-diamine and their application in asymmetric transfer hydrogenationTetrahedron: Asymmetry, 2005, 16(15), 2525-2530,
Cas no 90315-82-5 (ethyl (2R)-2-hydroxy-4-phenylbutanoate)

ethyl (2R)-2-hydroxy-4-phenylbutanoate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl (R)-2-hydroxy-4-phenylbutyrate
- (R)-2-Hydroxy-4-Phenylbutric Acid Ethyl Ester
- R-2-Hydroxy-4-butylphenyacetate
- (R)-ethyl-2-hydroxy-4-phenylbutanoate
- R-2-Hydroxy-4-phenyl butyric acid ethyl ester
- Ethyl (R)-(-)-2-Hydroxy-4-Phenylbutyrate
- Ethyl R-(-)-2-hydroxy-4-phenylbutyrate
- (R)-(-)-2-HYDROXY-4-PHENYLBUTYRATE ETHYL ESTER
- (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
- ethyl (2R)-2-hydroxy-4-phenylbutanoate
- Ethyl(R)-2-hydroxy-4-phenylbutanoate
- (R)-ethyl 2-hydroxy-4-phenylbutanoate
- QP7IWH2QOX
- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester
- ethyl (R)-2-hydroxy-4-phenylbutanoate
- (r)-2-hydroxy-4-phenylbutyrate
- (R)-Ethyl2-Hydroxy-4-phenylbutanoate
- (r)-ethyl-
- Benzenebutanoic acid, α-hydroxy-, ethyl ester, (R)- (ZCI)
- (R)-2-Hydroxy-4-phenylbutanoic acid ethyl ester
- (R)-4-Phenyl-2-hydroxybutanoic acid ethyl ester
- (R)-Ethyl 2-hydroxy-4-phenylbutanoic acid
- (R)-Ethyl 4-phenyl-2-hydroxybutanoate
- (αR)-α-Hydroxybenzenebutanoic acid ethyl ester
- Ethyl (2R)-2-hydroxy-4-phenylbutyrate
- Ethyl (R)-4-phenyl-2-hydroxybutyrate
- Ethyl 2(R)-hydroxy-4-phenylbutyrate
- EC 618-525-4
- DTXSID20370015
- AKOS015888226
- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, 98%
- H0904
- ethyl-(2R)-2-hydroxy-4-phenyl-butyrate
- AS-14288
- PD164267
- ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (-)-
- ZJYKSSGYDPNKQS-LLVKDONJSA-
- Ethyl 2-hydroxy-4-phenylbutyrate, (2R)-
- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, ChiPros(R), produced by BASF, 98%
- (R)-2-Hydroxy-4-Phenyl Butyric Acid Ethyl Ester
- UNII-QP7IWH2QOX
- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester
- InChI=1/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1
- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl esther
- NS00011506
- BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (.ALPHA.R)-
- 90315-82-5
- CS-W015213
- AKOS015855479
- CHEMBL4630646
- DB-029729
- (R)-2-hydroxy-4-phenylbutyric acid, ethyl ester
- MFCD00077794
- ethyl (2R) 2-hydroxy-4-phenylbutyrate
- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester; (R)-Ethyl 2-Hydroxy-4-phenylbutanoate; Ethyl (R)-alpha-Hydroxybenzenebutanoate; Ethyl 2(R)-hydroxy-4-phenylbutyrate;
- SCHEMBL614649
- AC-4318
-
- MDL: MFCD00077794
- Renchi: 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1
- Clave inchi: ZJYKSSGYDPNKQS-LLVKDONJSA-N
- Sonrisas: C(C1C=CC=CC=1)C[C@@H](O)C(=O)OCC
- Brn: 3590943
Atributos calculados
- Calidad precisa: 208.11000
- Masa isotópica única: 208.11
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 6
- Complejidad: 185
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.2
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 46.5
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Colorless to Yellow Liquid
- Denso: 1.075 g/mL at 20 °C(lit.)
- Punto de fusión: NA
- Punto de ebullición: 120°C/1mmHg(lit.)
- Punto de inflamación: Fahrenheit: 302 ° f
Celsius: 150 ° c - índice de refracción: n20/D 1.504(lit.)
- Coeficiente de distribución del agua: Insoluble
- PSA: 46.53000
- Logp: 1.54320
- Actividad óptica: [α]21/D −10°, neat
- Disolución: Insoluble in water
- Rotación específica: -10 º (c=neat)
ethyl (2R)-2-hydroxy-4-phenylbutanoate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: S23-S24/25
- Condiciones de almacenamiento:Store long-term at 2-8°C
ethyl (2R)-2-hydroxy-4-phenylbutanoate Datos Aduaneros
- Código HS:2942000000
- Datos Aduaneros:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
ethyl (2R)-2-hydroxy-4-phenylbutanoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046436-5g |
Ethyl (R)-2-hydroxy-4-phenylbutanoate |
90315-82-5 | 98% | 5g |
¥52.00 | 2024-04-26 | |
Ambeed | A772401-25g |
Ethyl (R)-2-hydroxy-4-phenylbutyrate |
90315-82-5 | 98% | 25g |
$28.0 | 2025-02-20 | |
eNovation Chemicals LLC | D544031-1g |
(R)-Ethyl 2-hydroxy-4-phenylbutanoate |
90315-82-5 | 97% | 1g |
$100 | 2024-05-24 | |
eNovation Chemicals LLC | D402230-25g |
Ethyl (R)-2-hydroxy-4-phenylbutyrate |
90315-82-5 | 97% | 25g |
$200 | 2024-06-05 | |
abcr | AB169067-100 g |
(R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester, 97%; . |
90315-82-5 | 97% | 100 g |
€263.50 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E33380-25g |
Ethyl (R)-2-hydroxy-4-phenylbutanoate |
90315-82-5 | 98% | 25g |
¥155.0 | 2023-09-08 | |
Fluorochem | 011768-25g |
Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate |
90315-82-5 | 95% | 25g |
£62.00 | 2022-03-01 | |
TRC | H949096-5g |
(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |
90315-82-5 | 5g |
$ 95.00 | 2022-06-04 | ||
TRC | H949096-25g |
(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |
90315-82-5 | 25g |
$414.00 | 2023-05-18 | ||
TRC | H949096-100g |
(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |
90315-82-5 | 100g |
$1114.00 | 2023-05-18 |
ethyl (2R)-2-hydroxy-4-phenylbutanoate Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
- Angiotensin-converting enzyme inhibitors. Perhydro-1,4-thiazepin-5-one derivativesJournal of Medicinal Chemistry, 1987, 30(11), 1984-91,
Synthetic Routes 3
- A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/CChemical Communications (Cambridge, 2010, 46(16), 2754-2756,
Synthetic Routes 4
- Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrateTetrahedron: Asymmetry, 2010, 21(8), 914-918,
Synthetic Routes 5
- Enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoateHuaxue Yu Shengwu Gongcheng, 2009, 26(7), 37-39,
Synthetic Routes 6
1.2 Reagents: Sodium bicarbonate ; 4 h, 60 °C
- Synthesis of optical active compound Ethyl (R)-2-hydroxy-4-phenylbutyrateSichuan Daxue Xuebao, 2003, 35(4), 106-108,
Synthetic Routes 7
- Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: preparation of (R)-HPB esterTetrahedron: Asymmetry, 2004, 15(21), 3443-3447,
Synthetic Routes 8
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
- An efficient synthesis of ethyl(R)-2-hydroxy-4-phenylbutyrate: a useful intermediate in the synthesis of converting enzyme inhibitorsTetrahedron Letters, 1988, 29(4), 423-6,
Synthetic Routes 9
- New Technical Synthesis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate of High Enantiomeric PurityTetrahedron, 2000, 56(35), 6497-6499,
Synthetic Routes 10
- The design and synthesis of the angiotensin-converting enzyme inhibitor cilazapril and related bicyclic compoundsJournal of the Chemical Society, 1986, (6), 1011-19,
Synthetic Routes 11
- (+)-(2S,3S)-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-enee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Synthetic Routes 12
- Ultrasonics in asymmetric syntheses. Sonochemical enantioselective hydrogenation of prochiral C=O groups over platinum catalystsChirality, 1999, 11, 470-474,
Synthetic Routes 13
1.2 Reagents: Formic acid , Sodium formate ; 6 h, 25 °C
- Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in WaterJournal of Organic Chemistry, 2015, 80(9), 4419-4429,
Synthetic Routes 14
- Stereochemical control in microbial reduction. Part 31: Reduction of alkyl 2-oxo-4-arylbutyrates by baker's yeast under selected reaction conditionsTetrahedron: Asymmetry, 1998, 9(15), 2725-2737,
Synthetic Routes 15
- Biochemical characterisation of a NADPH-dependent carbonyl reductase from Neurospora crassa reducing α- and β-keto estersEnzyme and Microbial Technology, 2011, 48(6-7), 472-479,
ethyl (2R)-2-hydroxy-4-phenylbutanoate Raw materials
- Benzenebutanoic acid, α-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1α(R*),2β,5α]]- (9CI)
- Ethyl 2-oxo-4-phenylbutyrate (>90%)
- Benzenebutanoic acid, α-hydroxy-γ-oxo-, (αR)-
- (αR)-Hydroxy-benzenebutanoic Acid
- Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate
- 2,2-Diethoxypropane
ethyl (2R)-2-hydroxy-4-phenylbutanoate Preparation Products
ethyl (2R)-2-hydroxy-4-phenylbutanoate Proveedores
ethyl (2R)-2-hydroxy-4-phenylbutanoate Literatura relevante
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
5. Book reviews
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